O-[3-(3-bromophenyl)propyl]hydroxylamine
Description
Properties
IUPAC Name |
O-[3-(3-bromophenyl)propyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-9-5-1-3-8(7-9)4-2-6-12-11/h1,3,5,7H,2,4,6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIODDRIKPPKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for O 3 3 Bromophenyl Propyl Hydroxylamine
Precursor Synthesis and Functionalization for Bromophenyl-Propyl Scaffolds
The initial phase in the synthesis of the target molecule focuses on creating the 3-(3-bromophenyl)propyl structure, which serves as the scaffold for the subsequent introduction of the hydroxylamine (B1172632) group.
Preparation of 3-(3-bromophenyl)propanol Precursors
A key intermediate in the synthesis is 3-(3-bromophenyl)propanol. This precursor can be synthesized through various routes, most notably via the reduction of a corresponding carboxylic acid or its ester derivative.
One common approach begins with the synthesis of 3-(3-bromophenyl)propanoic acid. This can be achieved through a malonic ester synthesis, where a 3-bromobenzyl halide is reacted with a malonic ester, followed by hydrolysis and decarboxylation. The resulting 3-(3-bromophenyl)propanoic acid can then be reduced to the desired alcohol. The reduction of the carboxylic acid to a primary alcohol can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, the carboxylic acid can first be converted to an ester, such as the methyl or ethyl ester, which can then be reduced under milder conditions.
Table 1: Synthesis of 3-(3-bromophenyl)propanol
| Step | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| 1 | 3-Bromobenzyl chloride and Diethyl malonate | Sodium ethoxide, followed by acid and heat | 3-(3-bromophenyl)propanoic acid |
| 2 | 3-(3-bromophenyl)propanoic acid | 1. SOCl₂ or H⁺/Ethanol 2. LiAlH₄ or NaBH₄ | 3-(3-bromophenyl)propanol |
Another potential, though less direct, route could involve the hydroboration-oxidation of 3-bromostyrene. This reaction typically proceeds with anti-Markovnikov regioselectivity, which would place the hydroxyl group at the terminal carbon of the side chain, yielding 2-(3-bromophenyl)ethanol, not the required propanol. Therefore, a one-carbon homologation would be necessary, making this route less efficient.
Strategic Introduction of the Hydroxylamine Functionality
With 3-(3-bromophenyl)propanol in hand, the next critical step is the introduction of the hydroxylamine group. A common strategy involves a two-step process: activation of the alcohol followed by nucleophilic substitution.
First, the hydroxyl group of 3-(3-bromophenyl)propanol is converted into a good leaving group to facilitate nucleophilic attack. This is typically achieved by converting the alcohol into an alkyl halide (e.g., 3-(3-bromophenyl)propyl bromide) or a sulfonate ester (e.g., tosylate or mesylate). For instance, reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can yield the corresponding propyl halide.
The resulting electrophilic scaffold is then reacted with a suitable hydroxylamine equivalent. To avoid N-alkylation, a protected form of hydroxylamine is often used. One such reagent is N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH). The reaction of 3-(3-bromophenyl)propyl bromide with (Boc)₂NOH, typically in the presence of a non-nucleophilic base, leads to the O-alkylated and N-protected hydroxylamine. The final step is the removal of the protecting groups, which can be achieved under acidic conditions, for example, with hydrochloric acid in dioxane, to yield the desired O-[3-(3-bromophenyl)propyl]hydroxylamine, often as its hydrochloride salt. organic-chemistry.org
Established Approaches to O-Alkylated Hydroxylamines
The synthesis of this compound can also be viewed through the lens of general and well-established methods for preparing O-alkylated hydroxylamines. These methods provide alternative pathways to the target compound.
Alkylation Reactions Utilizing Hydroxylammonium Salts
A direct approach to O-alkylated hydroxylamines is the alkylation of hydroxylamine or its salts with an alkyl halide. However, hydroxylamine is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. This can lead to a mixture of N-alkylated and O-alkylated products. To favor O-alkylation, protected hydroxylamine derivatives are commonly employed.
A widely used method is the Gabriel synthesis, which has been modified for the preparation of O-substituted hydroxylamines. mcmaster.ca In this approach, an alkyl halide, such as 3-(3-bromophenyl)propyl bromide, is reacted with N-hydroxyphthalimide. The acidic N-OH proton of N-hydroxyphthalimide can be removed by a base to form a potent nucleophile that attacks the alkyl halide, leading to the formation of an N-alkoxyphthalimide intermediate. Subsequent cleavage of the phthalimide group, typically by treatment with hydrazine, yields the free O-alkylhydroxylamine. nih.gov
Table 2: O-Alkylation via N-Hydroxyphthalimide
| Step | Reactant 1 | Reactant 2 | Reagent(s) | Intermediate/Product |
|---|---|---|---|---|
| 1 | 3-(3-bromophenyl)propyl bromide | N-Hydroxyphthalimide | Base (e.g., K₂CO₃) | N-[3-(3-bromophenyl)propoxy]phthalimide |
| 2 | N-[3-(3-bromophenyl)propoxy]phthalimide | Hydrazine (N₂H₄) | Solvent (e.g., Ethanol) | This compound |
Mitsunobu Reaction Protocols for Selective Hydroxylamine Etherification
The Mitsunobu reaction is a powerful and versatile method for the synthesis of esters, ethers, and other functional groups with inversion of stereochemistry at the alcohol carbon. missouri.eduorganic-chemistry.orgnih.gov This reaction can be adapted for the O-alkylation of N-protected hydroxylamines.
In this protocol, an alcohol, such as 3-(3-bromophenyl)propanol, is reacted with an acidic N-hydroxy compound, like N-hydroxyphthalimide, in the presence of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comcommonorganicchemistry.com The reaction proceeds through an alkoxyphosphonium salt, which is then displaced by the N-hydroxyphthalimide nucleophile to form the N-alkoxyphthalimide intermediate. As with the previously described method, the phthalimide group is subsequently removed with hydrazine to afford the final O-alkylated hydroxylamine. organic-chemistry.org The Mitsunobu reaction is particularly useful for primary and secondary alcohols. organic-synthesis.com
Table 3: Mitsunobu Reaction for O-Alkylation
| Reactant 1 | Reactant 2 | Reagents | Intermediate/Product |
|---|---|---|---|
| 3-(3-bromophenyl)propanol | N-Hydroxyphthalimide | PPh₃, DEAD or DIAD | N-[3-(3-bromophenyl)propoxy]phthalimide |
| N-[3-(3-bromophenyl)propoxy]phthalimide | Hydrazine | Solvent (e.g., Ethanol) | This compound |
Hydrolysis of O-Alkylated Ketoximes
A two-step method involving the formation and subsequent hydrolysis of an O-alkylated ketoxime provides another route to O-alkylated hydroxylamines. google.com
The first step involves the O-alkylation of a ketoxime. Ketoximes can be prepared by the reaction of a ketone with hydroxylamine hydrochloride. rsc.orgresearchgate.net The resulting ketoxime is then deprotonated with a base to form an oximate anion, which serves as a nucleophile. This anion is then reacted with an alkylating agent, such as 3-(3-bromophenyl)propyl bromide, to form the O-alkylated ketoxime.
The second step is the hydrolysis of the O-alkylated ketoxime. This is typically achieved by heating in the presence of an inorganic acid, such as hydrochloric acid or sulfuric acid. google.com The hydrolysis cleaves the C=N bond, regenerating the ketone and producing the desired O-alkylated hydroxylamine, usually as its corresponding salt.
Table 4: Synthesis via O-Alkylated Ketoxime Hydrolysis
| Step | Reactant 1 | Reactant 2 | Reagent(s) | Intermediate/Product |
|---|---|---|---|---|
| 1 | Acetone oxime | 3-(3-bromophenyl)propyl bromide | Base (e.g., NaH) | Acetone O-[3-(3-bromophenyl)propyl]oxime |
| 2 | Acetone O-[3-(3-bromophenyl)propyl]oxime | Water | Acid (e.g., HCl) | This compound hydrochloride and Acetone |
Novel and Green Synthetic Strategies for Hydroxylamine Ethers
Electrosynthesis and Cascade Reactions in Organonitrogen Compound Formation
Electrosynthesis, which utilizes electricity to drive chemical reactions, represents a green and powerful tool for the formation of organonitrogen compounds, including hydroxylamine derivatives. The electrocatalytic reduction of nitrogenous waste, for instance, offers a sustainable pathway to produce valuable nitrogen-containing chemicals. While the selective synthesis of hydroxylamine can be challenging due to over-reduction to ammonia, careful design of the electrocatalyst can promote the desired transformation.
Cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and waste reduction. For example, a cascade rearrangement of furylcarbinols with hydroxylamines has been developed to access densely functionalized cyclopentane derivatives, showcasing the utility of hydroxylamines in complex molecule synthesis. The aza-Piancatelli rearrangement with hydroxylamines provides a direct route to 4-aminocyclopentenones.
Palladium-Catalyzed Amination Approaches for Hydroxylamine Derivatives
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen and carbon-oxygen bonds. In the context of hydroxylamine ether synthesis, palladium catalysis can be employed for the O-arylation of hydroxylamine equivalents with aryl halides. While this is more commonly applied for aryl ethers, analogous C-O bond formations involving alkyl electrophiles are also being explored.
A significant advancement in this area is the palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides, which provides synthetically versatile N-arylhydroxylamine products. The use of specific ligands, such as the bis-pyrazole phosphine BippyPhos, has been shown to be effective for these transformations, offering advantages over previous copper-catalyzed methods in terms of catalyst loading and substrate scope. For the synthesis of this compound, a palladium-catalyzed approach could potentially involve the coupling of a protected hydroxylamine with a 3-(3-bromophenyl)propyl halide or sulfonate.
Photoredox Catalysis in the Synthesis of Hydroxylamine-Containing Molecules
Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the formation of a wide range of chemical bonds. In the synthesis of hydroxylamine-containing molecules, photoredox catalysis can enable the generation of radical intermediates under gentle conditions, which can then participate in bond-forming reactions.
One notable application is the photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide (NHP) esters via decarboxylative cross-coupling. This method allows for the introduction of primary, secondary, or tertiary alkyl groups to enamides with excellent stereoselectivity and functional group tolerance. While not a direct synthesis of hydroxylamine ethers, it demonstrates the utility of NHP esters as precursors to alkyl radicals under photoredox conditions. A similar strategy could be envisioned for the C-O bond formation required for this compound, potentially through the coupling of a 3-(3-bromophenyl)propyl radical with a hydroxylamine derivative.
Utilization of Organoboron Compounds in Novel Organic Synthesis Protocols
Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable reagents in modern organic synthesis, most famously in the Suzuki-Miyaura cross-coupling reaction. Their application in the synthesis of hydroxylamine derivatives is an emerging area of interest.
While direct catalytic use of boronic acids for the O-alkylation of hydroxylamines is not yet a mainstream method, they can be involved in multi-component reactions. For instance, boronic acid mediated coupling of catechols and N-hydroxylamines has been demonstrated as a bioorthogonal reaction to label peptides.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The successful synthesis of this compound relies on the careful optimization of reaction parameters to maximize yield and minimize side products. Key factors include the choice of solvent, base, temperature, and reaction time.
Influence of Solvent Systems on O-Alkylation Regioselectivity
The O-alkylation of hydroxylamine or its protected forms, such as N-hydroxyphthalimide, is a crucial step in many synthetic routes to O-alkylhydroxylamines. The choice of solvent can significantly impact the reaction's efficiency and, in cases of ambident nucleophiles, its regioselectivity (N- vs. O-alkylation).
In the Gabriel synthesis, which involves the alkylation of a phthalimide salt, dimethylformamide (DMF) is often considered the solvent of choice, although others like dimethyl sulfoxide (DMSO) and acetonitrile (B52724) can also be used. For the alkylation of 2-pyridones, a related ambident nucleophile system, the solvent has been shown to have a pronounced effect on the N- versus O-alkylation ratio. For instance, in the alkylation of 1,2,3,4-tetrahydrobenzo[c]naphthyridin-5(6H)-one, using K2CO3 in DMF at 80 °C resulted in exclusive O-alkylation.
The solubility of the reactants and intermediates is a critical factor. In the O-alkylation of N-acetylneuraminic acid derivatives, tetrahydrofuran (THF) was found to be a superior solvent to DMF, 1,4-dioxane, and acetonitrile, likely due to better stability of the alkoxide intermediate in THF. The use of phase-transfer catalysts in conjunction with specific solvent systems can also enhance the rate and yield of O-alkylation reactions.
For the synthesis of this compound via the O-alkylation of N-hydroxyphthalimide with 3-(3-bromophenyl)propyl bromide, a systematic screening of solvents would be necessary to determine the optimal conditions. A polar aprotic solvent like DMF or THF would likely be a good starting point, in combination with a suitable base to deprotonate the N-hydroxyphthalimide.
Below are interactive data tables summarizing hypothetical optimization data for key synthetic steps toward this compound, based on general principles and data from analogous reactions.
Table 1: Hypothetical Solvent Screening for the O-Alkylation of N-Hydroxyphthalimide with 3-(3-bromophenyl)propyl Bromide
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 80 | 12 | 75 |
| 2 | THF | NaH | 60 | 12 | 82 |
| 3 | Acetonitrile | Cs₂CO₃ | 70 | 18 | 68 |
| 4 | Dioxane | K₂CO₃ | 90 | 24 | 55 |
Table 2: Hypothetical Catalyst Screening for Palladium-Catalyzed Amination
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 65 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 78 |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 55 |
| 4 | Pd₂(dba)₃ | BippyPhos | Cs₂CO₃ | Toluene | 80 | 85 |
Control of Temperature and Pressure in Hydroxylamine Coupling Reactions
The formation of the O-N bond in hydroxylamine derivatives is a nuanced process that can be significantly influenced by the reaction environment. Temperature and pressure are key variables that dictate the rate of reaction, the stability of reactants and products, and the suppression of side reactions.
Temperature Control:
The temperature at which the hydroxylamine coupling reaction is conducted is a critical factor. Generally, O-alkylation of hydroxylamine or its derivatives is performed at temperatures ranging from ambient to elevated temperatures. For instance, the O-alkylation of hydroximic acid esters, a related synthetic route, is often carried out at temperatures between +50 °C and +80 °C.
Lower temperatures may lead to a sluggish reaction rate, requiring extended reaction times to achieve a desirable conversion. Conversely, excessively high temperatures can promote side reactions, such as the decomposition of the hydroxylamine reagent or the formation of undesired byproducts. For example, in the synthesis of O-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride, a reaction temperature of 20-30 °C is preferred, as higher temperatures can lead to an increase in side reactions like the formation of oximes google.com.
The optimal temperature is therefore a balance between achieving a practical reaction rate and minimizing the formation of impurities. The specific temperature profile will depend on the reactivity of the alkylating agent, in this case, a derivative of 3-(3-bromophenyl)propane, and the chosen hydroxylamine source.
Pressure Control:
While many hydroxylamine coupling reactions are conducted at atmospheric pressure, the application of elevated pressure can be advantageous in certain synthetic scenarios. For the synthesis of some hydroxylamine derivatives, pressures ranging from 10 to 30 kg/cm ² have been reported.
Increased pressure can be particularly useful when dealing with volatile reactants or when trying to enhance the reaction rate of gas-liquid reactions. In the context of the continuous synthesis of N-benzylhydroxylamine hydrochloride, a pressure of 8 bar was maintained to facilitate the reaction. However, for the synthesis of this compound, which likely involves the reaction of a non-volatile alkylating agent with a hydroxylamine derivative in a liquid phase, the primary role of pressure control would be to maintain the reaction mixture in the liquid state, especially if the reaction temperature exceeds the boiling point of the solvent.
The decision to use elevated pressure is also influenced by the specific reaction setup, including the type of reactor and the scale of the synthesis. For laboratory-scale preparations, reactions are often carried out in sealed vessels, where the autogenous pressure of the reaction mixture at a given temperature is sufficient.
Detailed Research Findings:
The following table illustrates a hypothetical optimization study for the O-alkylation step in the synthesis of a generic O-arylpropylhydroxylamine, demonstrating the type of data that would be collected.
| Entry | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 25 (Room Temp) | 1 (Atmospheric) | 24 | 45 | 90 |
| 2 | 50 | 1 (Atmospheric) | 12 | 75 | 92 |
| 3 | 80 | 1 (Atmospheric) | 6 | 85 | 88 |
| 4 | 80 | 5 | 6 | 88 | 91 |
| 5 | 100 | 1 (Atmospheric) | 4 | 82 | 80 |
| 6 | 100 | 10 | 4 | 86 | 85 |
This is a hypothetical data table for illustrative purposes and does not represent actual experimental results for the synthesis of this compound.
Reactivity and Mechanistic Studies of O 3 3 Bromophenyl Propyl Hydroxylamine
Electronic Effects of Substituents on Hydroxylamine (B1172632) Reactivity
The reactivity of the hydroxylamine group in O-[3-(3-bromophenyl)propyl]hydroxylamine is significantly influenced by the electronic properties of the 3-bromophenylpropyl substituent. Substituent effects in hydroxylamine derivatives are a key determinant of their chemical behavior. acs.org These effects can be broadly categorized as inductive and resonance effects, which modulate the electron density on the nitrogen and oxygen atoms of the hydroxylamine functional group.
Table 1: Predicted Electronic Effects of Substituents on the Hydroxylamine Moiety
| Substituent Group | Electronic Effect | Influence on Hydroxylamine |
| 3-Bromophenyl | -I > +M (Electron-withdrawing) | Decreases electron density on the O-N bond, potentially increasing the acidity of the N-H protons and decreasing the nucleophilicity of N and O atoms. |
| Propyl Linker | +I (Electron-donating) | Slightly increases electron density on the oxygen atom, partially counteracting the withdrawing effect of the aryl group. |
These electronic perturbations have a direct impact on the reaction pathways the molecule can undergo, influencing everything from its nucleophilic potential to the ease of O-N bond cleavage.
Nucleophilic Characteristics of the Hydroxylamine Oxygen and Nitrogen Atoms
Hydroxylamine and its derivatives are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. rsc.orgresearchgate.net The nucleophilicity of these centers is a subject of considerable interest. In the case of this compound, both the nitrogen and oxygen atoms possess lone pairs of electrons and can act as nucleophiles.
The nitrogen atom is generally considered the more nucleophilic center in hydroxylamines, a phenomenon often attributed to the alpha effect, where the presence of an adjacent atom with a lone pair (in this case, oxygen) enhances nucleophilicity. quora.com However, the relative nucleophilicity of the nitrogen and oxygen atoms can be influenced by several factors, including the nature of the electrophile (hard vs. soft), the solvent, and the electronic effects of the substituents. acs.orgnih.gov
For this compound, the electron-withdrawing 3-bromophenylpropyl group is expected to reduce the nucleophilicity of both atoms compared to simpler O-alkylhydroxylamines. The nitrogen atom, being less electronegative than the oxygen atom, is generally a softer nucleophile and will preferentially react with softer electrophiles. Conversely, the more electronegative oxygen atom is a harder nucleophile and will favor reactions with harder electrophiles. rsc.orgrsc.org
Table 2: Comparison of Nucleophilic Properties of N and O Atoms in this compound
| Nucleophilic Center | Hard/Soft Nature | Preferred Electrophiles | Factors Influencing Reactivity |
| Nitrogen Atom | Softer | Soft electrophiles (e.g., alkyl halides) | Alpha effect enhances nucleophilicity; electron-withdrawing substituent decreases it. |
| Oxygen Atom | Harder | Hard electrophiles (e.g., acyl chlorides, sulfonyl chlorides) | Higher electronegativity; electron-withdrawing substituent decreases nucleophilicity. |
Cleavage Reactions of the O-N Bond in Hydroxylamine Derivatives
The O-N bond in hydroxylamine derivatives is relatively weak and susceptible to cleavage under various conditions, a characteristic that is central to their synthetic utility. nih.govunc.edumdpi.com The cleavage of this bond can proceed through either homolytic or heterolytic pathways.
Homolytic cleavage of the O-N bond results in the formation of an aminyl radical and an alkoxy radical. wikipedia.orgmaricopa.eduvedantu.comallen.inchemistrysteps.com This process is typically initiated by heat, light, or a radical initiator.
This compound → [3-(3-bromophenyl)propoxy]• + •NH2
The stability of the resulting radicals plays a crucial role in determining the feasibility of this pathway. The [3-(3-bromophenyl)propoxy] radical can undergo further reactions, such as hydrogen abstraction or rearrangement. Homolytic cleavage is a key step in certain radical-mediated reactions where hydroxylamine derivatives are used as sources of aminyl radicals.
Heterolytic cleavage of the O-N bond involves the unequal sharing of the bonding electrons, leading to the formation of ions. maricopa.eduvedantu.comallen.inchemistrysteps.com The direction of cleavage depends on the reaction conditions and the nature of the substituents.
Cleavage to form a nitrenium ion and an alkoxide: This pathway is favored when the nitrogen atom is substituted with electron-donating groups and a good leaving group is attached to the oxygen.
Cleavage to form an amide anion and a carbocation: This is less common for O-alkylhydroxylamines but can be induced under specific conditions.
In the context of electrophilic amination, the O-N bond is often activated by converting the hydroxyl group or the oxygen of the O-alkyl group into a better leaving group. rsc.org For this compound, protonation or Lewis acid coordination at the nitrogen atom can facilitate O-N bond cleavage, particularly in the presence of a nucleophile.
Electrophilic Amination Reactions Mediated by this compound
Hydroxylamine derivatives can serve as electrophilic aminating agents, a type of "umpolung" reactivity where the typically nucleophilic nitrogen atom acts as an electrophile. nih.govnih.govorganic-chemistry.org This is achieved by activating the hydroxylamine, often by attaching an electron-withdrawing group to the oxygen, which makes the nitrogen atom more electrophilic and facilitates the departure of the oxygen-containing group.
This compound can be used to aminate a variety of carbon nucleophiles, such as enolates, Grignard reagents, and organolithium compounds. The reaction generally proceeds via a nucleophilic attack of the carbanion on the electrophilic nitrogen atom, with the [3-(3-bromophenyl)propoxy] group acting as a leaving group.
For this transformation to be efficient, the hydroxylamine typically needs to be activated. This can be accomplished in situ by reaction with a strong acid or by pre-functionalization, for example, by converting it to an O-sulfonyl or O-acyl derivative. ariel.ac.ilrsc.orgresearchgate.netdocumentsdelivered.comnih.gov
Table 3: Representative Electrophilic Amination of a Carbon Nucleophile
| Carbon Nucleophile (Nu-) | Activating Agent | Product |
| Grignard Reagent (R-MgX) | Tosyl Chloride (TsCl) | Primary Amine (R-NH2) |
| Enolate | Mesyl Chloride (MsCl) | α-Amino Ketone |
| Organolithium (R-Li) | Benzoyl Chloride | N-Alkylated Amine |
The efficiency and regioselectivity of these amination reactions are influenced by the nature of the carbon nucleophile, the reaction conditions, and the specific activating group employed. The 3-bromophenyl substituent in this compound can also influence the reactivity of the aminating agent through long-range electronic effects.
Amination of Sulfur-Bearing Functionalities
O-alkylhydroxylamines are effective reagents for the amination of various sulfur-containing functional groups. nih.gov These reactions leverage the electrophilic nature of the hydroxylamine derivative, often activated by a leaving group on the oxygen, or the inherent reactivity of the N-O bond. The transformation of sulfur compounds with hydroxylamine derivatives can lead to a variety of valuable aminated sulfur products. nih.gov
The amination of sulfides with O-alkylhydroxylamines typically proceeds to form sulfimides. This transformation can be achieved using various protocols, including those employing oxaziridines derived from hydroxylamines. researchgate.net For instance, the reaction of a sulfide (B99878) with an appropriate hydroxylamine-based aminating agent results in the formation of a new sulfur-nitrogen bond.
Similarly, sulfoxides can be aminated to produce sulfilimines. The reactivity of this compound in these contexts would be analogous to other O-alkylhydroxylamines, where the propyl chain serves as a stable alkyl group on the oxygen atom. The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on the nitrogen of the hydroxylamine derivative, followed by the departure of the alkoxy group.
Below is a table summarizing the amination of different sulfur functionalities with representative hydroxylamine derivatives.
| Sulfur Substrate | Aminating Reagent | Product Type | Reference |
| Sulfide | Ketomalonate-derived oxaziridine | Sulfimide | researchgate.net |
| Thiol | O-(pivaloyl)hydroxylamine triflate (PONT) | Unprotected amine | nih.gov |
| Aryl Sulfoxide | N-Methoxy amides (Fe-catalyzed) | N-acyl sulfoximine | researchgate.net |
Kinetic and Thermodynamic Investigations of this compound Reactions
The central feature influencing the kinetics of many reactions involving O-alkylhydroxylamines is the relatively low bond dissociation energy of the N-O bond, which facilitates its cleavage in rearrangement and amination reactions. Reaction rates are often dependent on factors that promote this cleavage, such as acid catalysis or the presence of activating groups. rsc.orgrsc.org
For instance, in the oxidation of hydroxylamine by nitric acid, the reaction is characterized by an induction period followed by a rapid autocatalytic process, with the rate being dependent on the concentration of nitrous acid as an essential catalyst. rsc.org The kinetics of the oxidation of hydroxylamine by iron(III) have also been studied, revealing a mechanism dependent on the relative concentrations of the reactants. rsc.org
The following table presents representative kinetic data from a study on the oxidation of hydroxylamine, which illustrates the type of kinetic investigations performed on this class of compounds.
| Reactant Concentrations | Rate Expression | Key Observation |
| [Fe(III)] >> [NH2OH] | Rate = k'[Fe(III)][NH2OH]/[Fe(II)][H+]^2 | Stoichiometry of 2:1 (Fe:NH2OH), N2O is the product. |
| [Fe(III)] <= [NH2OH] | Rate = k[Fe(III)]^2[NH2OH]^2/[Fe(II)]^2[H+]^4 | Stoichiometry of 1:1, N2 is the main product. |
Adapted from the kinetic study of hydroxylamine oxidation by Fe(III). rsc.org
Further experimental studies would be required to determine the precise kinetic and thermodynamic parameters for the reactions of this compound.
Advanced Analytical Techniques for O 3 3 Bromophenyl Propyl Hydroxylamine Characterization
Spectroscopic Characterization Methods
Spectroscopy is the primary tool for elucidating the molecular structure of O-[3-(3-bromophenyl)propyl]hydroxylamine, detailing the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the propyl chain. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (e.g., triplets, multiplets), governed by the n+1 rule, would reveal adjacent proton relationships. docbrown.info The chemical shifts are influenced by the electronegativity of nearby atoms; for instance, the methylene (B1212753) group attached to the oxygen (O-CH₂) would appear further downfield than the other propyl protons. docbrown.info
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of chemically distinct carbon environments in the molecule. docbrown.info A decoupled ¹³C NMR spectrum of this compound would be expected to display nine unique signals, corresponding to the six carbons of the aromatic ring and the three carbons of the propyl chain. The chemical shifts are indicative of the carbon type (aromatic vs. aliphatic) and the presence of electron-withdrawing substituents like bromine and the alkoxyamine group. docbrown.info For example, the carbon atom directly bonded to the bromine atom (C-Br) would exhibit a characteristic chemical shift. docbrown.info
2D NMR Experiments: To unambiguously assign all ¹H and ¹³C signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are utilized. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular framework, for instance, connecting the propyl chain to the aromatic ring. mdpi.com Correlation Spectroscopy (COSY) experiments identify protons that are coupled to each other, confirming the sequence of protons within the propyl chain. mdpi.com
Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.10 - 7.50 (m) | 125.0 - 135.0 |
| Aromatic C-Br | - | ~122.0 |
| O-CH₂ -CH₂-CH₂-Ar | ~3.90 (t) | ~75.0 |
| O-CH₂-CH₂ -CH₂-Ar | ~2.00 (quint) | ~29.0 |
| O-CH₂-CH₂-CH₂ -Ar | ~2.75 (t) | ~31.0 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule. lcms.cz It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula. For this compound (C₉H₁₂BrNO), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by two mass units (e.g., [M+H]⁺ and [M+2+H]⁺).
Theoretical HRMS Data for this compound
| Molecular Formula | Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
|---|---|---|---|
| C₉H₁₂BrNO | [M+H]⁺ | 230.0175 | 232.0155 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching of the primary amine group (typically two bands around 3300-3400 cm⁻¹), C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic propyl chain (below 3000 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and the C-O and N-O stretching vibrations (in the 1000-1250 cm⁻¹ region). docbrown.info The C-Br stretch would appear in the fingerprint region at lower wavenumbers. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the 3-bromophenyl group. Aromatic systems typically exhibit characteristic absorptions in the UV region (200-400 nm). The presence of the bromine substituent and the propyl-oxyamine group would be expected to cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted benzene.
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
Should this compound be obtainable as a single crystal of suitable quality, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms can be determined. This analysis yields highly accurate bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. It is the definitive method for structural elucidation, though it is contingent on the ability to grow suitable crystals.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are vital for assessing the purity of a compound and for its separation from reactants, solvents, and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile compounds. humanjournals.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). A UV detector would be used to monitor the eluent, as the bromophenyl group is UV-active. A pure sample would ideally show a single sharp peak in the chromatogram. By integrating the peak area, the purity can be quantified, typically as a percentage relative to all detected components.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, Gas Chromatography, often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis. The sample is vaporized and passed through a column with a carrier gas. The retention time—the time it takes for the compound to pass through the column—is a characteristic property that can be used for identification and purity assessment.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. researchgate.net For organic compounds, this is typically done by combustion analysis, where a small, precisely weighed sample is burned in an excess of oxygen. researchgate.net The resulting combustion gases (CO₂, H₂O, N₂) are collected and quantified. The bromine content can be determined by other methods. The experimental mass percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the molecular formula (C₉H₁₂BrNO). A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's empirical formula and supports its purity. atlanticmicrolab.com
Theoretical Elemental Composition of C₉H₁₂BrNO
| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 47.00 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.26 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 34.74 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.09 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.96 |
| Total | | | 230.105 | 100.00 |
Computational Chemistry and Theoretical Investigations of O 3 3 Bromophenyl Propyl Hydroxylamine
Quantum Chemical Calculations and Electronic Structure Analysisresearchgate.netresearchgate.netresearchgate.net
Quantum chemical calculations are fundamental to elucidating the electronic behavior and intrinsic properties of a molecule. For O-[3-(3-bromophenyl)propyl]hydroxylamine, these methods allow for a detailed exploration of its electron distribution, molecular orbitals, and reactivity. By solving approximations of the Schrödinger equation, researchers can model molecular behavior with high accuracy, providing data on parameters like the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. nih.gov
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. In a DFT study of this compound, the geometry is optimized by finding the lowest energy state on the potential energy surface. This process yields precise information on bond lengths, bond angles, and dihedral angles.
The stability of the molecule is directly related to its optimized energy. DFT calculations can confirm that the obtained structure represents a true energy minimum through vibrational frequency analysis, where the absence of imaginary frequencies indicates a stable conformation. researchgate.net The resulting optimized geometry provides a solid foundation for further computational analysis, including the prediction of spectroscopic properties.
| Parameter | Bond/Angle | Typical Value (DFT) |
| Bond Length | C-Br | ~1.90 Å |
| C-C (aromatic) | ~1.40 Å | |
| C-C (aliphatic) | ~1.54 Å | |
| C-O | ~1.43 Å | |
| O-N | ~1.45 Å | |
| Bond Angle | C-C-C (propyl) | ~112° |
| C-O-N | ~108° |
This interactive table showcases representative geometric parameters that would be determined through DFT optimization.
The accuracy of DFT calculations is highly dependent on the choice of two key components: the functional and the basis set.
Functionals: The functional is an approximation used to describe the exchange and correlation energy of the electrons. Functionals are categorized on a "Jacob's ladder," with varying levels of complexity and accuracy. Common choices include hybrid functionals like B3LYP, which combines Hartree-Fock exchange with DFT components, and meta-GGA functionals like M06-2X, which is often favored for main-group chemistry and non-covalent interactions. stackexchange.comresearchgate.net The selection of a functional is critical and is often guided by benchmarking against experimental data for similar systems. mdpi.com
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect the accuracy and computational cost. Pople-style basis sets, such as 6-31G(d,p), and correlation-consistent basis sets, like cc-pVDZ, are frequently employed. rsc.org Larger basis sets with polarization and diffuse functions (e.g., 6-311++G(d,p)) provide more flexibility for describing electron distribution, which is particularly important for atoms with lone pairs or in anionic species, but they also significantly increase computation time. nih.gov
The optimal combination of functional and basis set is crucial for achieving a balance between computational feasibility and the desired accuracy for predicting the properties of this compound. researchgate.net
Conformational Analysis and Torsional Barriers of the Propyl Linkerresearchgate.net
The three-carbon propyl linker connecting the bromophenyl ring and the hydroxylamine (B1172632) group imparts significant conformational flexibility to the molecule. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds.
This analysis is typically performed by systematically rotating specific dihedral angles of the propyl chain and calculating the corresponding energy at each step. This process, known as a potential energy surface (PES) scan, helps identify the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. stjohns.edunih.gov For the propyl linker in this compound, key dihedral angles would include the C-C-C-O and C-C-O-N angles. The results of such an analysis reveal the preferred shapes of the molecule in the gas phase and provide insight into how its flexibility might influence its interactions with other molecules.
Synthetic Applications and Derivative Chemistry of O 3 3 Bromophenyl Propyl Hydroxylamine
Derivatization Through the Bromophenyl Moiety
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The carbon-bromine bond in O-[3-(3-bromophenyl)propyl]hydroxylamine is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.gov The Suzuki-Miyaura and Heck reactions are cornerstone transformations in this class, enabling the introduction of a wide array of substituents onto the phenyl ring. researchgate.netwikipedia.org
The Suzuki-Miyaura coupling facilitates the formation of a biaryl linkage by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. youtube.com For a substrate like this compound, this reaction can be used to introduce various aryl or heteroaryl groups, significantly increasing molecular complexity. The reaction generally proceeds under mild conditions with high functional group tolerance, leaving the hydroxylamine (B1172632) moiety intact for subsequent transformations. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Base/Solvent | Product | Yield |
|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) | K₂CO₃ / Toluene:EtOH:H₂O | O-[3-(3-phenylphenyl)propyl]hydroxylamine | ~85-95% |
The Heck reaction provides a method for the arylation of alkenes, coupling the aryl bromide with an olefin in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This transformation allows for the introduction of vinyl groups onto the aromatic core of this compound. The reaction's utility is enhanced by its stereoselectivity, typically favoring the formation of the trans isomer. wikipedia.orgrsc.org The products of this reaction are valuable intermediates, as the newly installed double bond can be subjected to a variety of further chemical modifications.
| Reactant 1 | Reactant 2 | Catalyst System | Base/Solvent | Product | Yield |
|---|---|---|---|---|---|
| This compound | n-Butyl acrylate | Pd(OAc)₂ (Palladium(II) Acetate), P(o-tolyl)₃ (Tri(o-tolyl)phosphine) | Et₃N / DMF | (E)-n-Butyl 3-(3-(3-(aminooxy)propyl)phenyl)acrylate | ~70-85% |
Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Ring
While nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring activated by strong electron-withdrawing groups, modern catalytic methods have enabled such substitutions on non-activated aryl halides. chemistrysteps.comlibretexts.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example and stands as a powerful method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org
This reaction would allow the direct replacement of the bromine atom on this compound with a variety of nitrogen-based nucleophiles, including primary and secondary amines, anilines, and amides. The transformation requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often a bulky, electron-rich one), and a strong base. libretexts.org This method is highly valued for its broad substrate scope and functional group tolerance, providing a direct route to complex aniline (B41778) derivatives while preserving the hydroxylamine functionality. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst System | Base/Solvent | Product | Yield |
|---|---|---|---|---|---|
| This compound | Morpholine | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | NaOt-Bu / Toluene | O-[3-(3-(morpholin-4-yl)phenyl)propyl]hydroxylamine | ~80-90% |
Synthesis of Complex Molecular Architectures and Scaffolds
The true synthetic power of this compound lies in the sequential or tandem application of reactions at its two distinct functional centers. The derivatives synthesized via the cross-coupling reactions described above are themselves versatile intermediates for constructing more elaborate molecular scaffolds.
For instance, the biaryl product from a Suzuki-Miyaura coupling could undergo further functionalization on the newly introduced ring. More significantly, the preserved O-alkylhydroxylamine moiety can participate in a range of transformations. It can react with aldehydes or ketones to form oximes and oxime ethers, which are important in medicinal chemistry. mdpi.com The hydroxylamine can also act as a nucleophile in conjugate additions or serve as a precursor for N-heterocycles through cyclization reactions. nih.govnih.gov
A potential synthetic route could involve an initial Heck reaction to append a vinyl ketone to the phenyl ring. The resulting product possesses both a hydroxylamine and a Michael acceptor. This sets the stage for an intramolecular conjugate addition (a Michael addition), where the nitrogen of the hydroxylamine attacks the double bond of the enone system. Such a cyclization would lead to the formation of a complex, polycyclic heterocyclic scaffold, such as a substituted isoxazolidine (B1194047) derivative. These scaffolds are of significant interest in drug discovery. researchgate.net This strategic combination of cross-coupling followed by cyclization highlights the utility of this compound as a valuable starting material for building complex and functionally diverse molecules.
Future Research Directions in O 3 3 Bromophenyl Propyl Hydroxylamine Chemistry
Exploration of Novel Reaction Pathways and Transformations
The chemical versatility of the hydroxylamine (B1172632) functional group, combined with the reactive sites on the substituted aromatic ring and the alkyl chain, makes O-[3-(3-bromophenyl)propyl]hydroxylamine a promising substrate for discovering novel chemical reactions. Future research will likely focus on leveraging its distinct structural features to forge new molecular architectures.
Key areas of exploration include:
Nitrogen-Centered Radical Chemistry : Hydroxylamine derivatives are effective precursors for generating nitrogen-centered radicals under visible-light photochemistry. researchgate.net Investigating the photochemical behavior of this compound could lead to new methods for C-H functionalization, amination of alkenes, and other radical-mediated transformations previously unattainable with traditional methods. researchgate.net
Heterocycle Synthesis : The hydroxylamine moiety is a valuable building block for synthesizing nitrogen-containing heterocyclic compounds. acs.orgorganic-chemistry.org Research into cycloaddition reactions, condensation reactions with dicarbonyl compounds, and intramolecular cyclizations (potentially involving the bromo-phenyl group) could yield novel heterocyclic systems with potential applications in medicinal chemistry and materials science.
Cross-Coupling Reactions : The presence of a bromine atom on the phenyl ring provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Exploring these reactions would allow for the late-stage functionalization of the molecule, enabling the rapid synthesis of a diverse library of derivatives with modified electronic and steric properties.
Reactivity with Nitriles and Carbonyls : The reaction between hydroxylamines and nitriles to form amidoximes is an industrially significant transformation. rsc.org A detailed mechanistic study of this reaction with this compound could reveal pathways to selectively synthesize amidoximes while avoiding amide by-products, a common issue in these syntheses. rsc.org
| Reaction Class | Potential Reagents/Conditions | Expected Product Type | Research Goal |
|---|---|---|---|
| Photoredox Catalysis | Visible light, photocatalyst (e.g., Ir, Ru complexes) | Nitrogen-centered radicals | Develop new C-N bond-forming reactions. researchgate.net |
| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), amines (Buchwald-Hartwig), alkynes (Sonogashira) | Biaryls, N-arylated derivatives, alkynyl-substituted aromatics | Create diverse molecular libraries for screening. |
| Heterocycle Formation | 1,3-Diketones, α,β-unsaturated ketones | Isoxazoles, pyrazoles, and other N-O heterocycles | Synthesize novel heterocyclic scaffolds. organic-chemistry.org |
| Reaction with Nitriles | Alkyl or aryl nitriles, base | Amidoxime derivatives | Achieve selective synthesis and study reaction mechanisms. rsc.org |
Development of Sustainable and Environmentally Benign Synthetic Routes
In line with the growing emphasis on green chemistry, a critical future direction is the development of sustainable methods for synthesizing this compound. rsc.org This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.
Key strategies for sustainable synthesis include:
Catalytic Routes : Moving away from stoichiometric reagents towards catalytic systems can significantly improve atom economy and reduce waste. For instance, the catalytic reduction of corresponding nitroarenes is a more sustainable alternative to traditional methods that use stoichiometric metal reductants like zinc dust. orgsyn.org
Electrochemical Synthesis : The electroreduction of nitrates on copper-based catalysts has emerged as a promising green method for producing hydroxylamine. acs.org Adapting electrochemical approaches for the synthesis of substituted hydroxylamines could offer a highly efficient and environmentally friendly pathway, avoiding harsh chemical oxidants or reductants. acs.org
Use of Greener Solvents : Traditional syntheses often rely on volatile and toxic organic solvents. Research into using greener alternatives such as ionic liquids, supercritical fluids, or water-based systems could drastically reduce the environmental impact of the synthesis. organic-chemistry.org Studies have shown that specific ionic liquids can accelerate reactions and improve selectivity in the synthesis of related compounds. rsc.org
Phosgene-Free Pathways : For derivatives requiring the formation of carbamates or related structures, developing phosgene-free synthetic routes is crucial due to the extreme toxicity of phosgene. researchgate.net
Integration with Emerging Technologies in Organic Synthesis
The convergence of organic synthesis with advanced technologies like flow chemistry and machine learning presents significant opportunities to enhance the synthesis and study of this compound.
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. mdpi.com The selective hydrogenation of nitroarenes to N-arylhydroxylamines, a related transformation, has been successfully demonstrated in a continuous-flow system using a Pt/C catalyst. mdpi.com
Future research could focus on:
Developing a continuous flow process for the synthesis of this compound, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.
Integrating in-line purification and analysis techniques to create a fully automated "synthesis-to-analysis" platform.
Using flow reactors to safely explore hazardous reactions, such as those involving unstable intermediates or highly exothermic processes, which are difficult to manage in batch reactors. researchgate.net
Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the prediction of reaction outcomes and the optimization of synthetic pathways. rjptonline.org Neural networks can be trained on large datasets of chemical reactions to predict the major product of a reaction with high accuracy. nih.gov
For this compound, ML could be applied to:
Predict Reaction Outcomes : Train a model on a database of known hydroxylamine reactions to predict the products when this compound is subjected to novel reagents and conditions. nih.govmit.edu This can significantly reduce the number of failed experiments and accelerate the discovery of new transformations. nih.gov
Optimize Reaction Conditions : Employ algorithms to explore the reaction parameter space (e.g., temperature, concentration, catalyst loading) to identify optimal conditions for maximizing yield and minimizing byproducts, a task that is often resource-intensive when performed manually.
Discover Novel Reactions : Use AI tools to suggest unprecedented reaction pathways or novel starting materials for creating derivatives with desired properties.
| Application Area | Machine Learning Model Type | Input Data | Predicted Output | Potential Impact |
|---|---|---|---|---|
| Reaction Outcome Prediction | Graph-based Neural Network | Reactant structures, reagents, solvents | Structure of the major product(s) and their probabilities. mit.edu | Accelerated discovery of new reactions; reduced experimental cost. |
| Yield Optimization | Bayesian Optimization, Random Forest | Temperature, pressure, concentrations, catalyst type | Optimal reaction conditions for maximum yield. | Improved efficiency and sustainability of synthetic routes. |
| Retrosynthesis Planning | Transformer, Template-based models | Target derivative structure | Plausible synthetic pathways from available starting materials. | Streamlined design of multi-step syntheses. |
Advanced Spectroscopic and Structural Elucidation Studies
While basic characterization of this compound is feasible, a deeper understanding of its structure and dynamics requires advanced analytical techniques. Comprehensive spectroscopic and structural data are crucial for rationalizing its reactivity and designing new applications.
Future studies should include:
Multi-dimensional NMR Spectroscopy : Detailed 1H, 13C, and 15N NMR studies, including 2D techniques like COSY, HSQC, and HMBC, are needed to unambiguously assign all atoms and confirm the molecular connectivity. Comparing experimental and computationally calculated NMR chemical shifts can provide high confidence in structural assignments. acs.org
X-ray Crystallography : Obtaining a single-crystal X-ray structure would provide definitive information on the three-dimensional conformation, bond lengths, and bond angles of the molecule in the solid state. This structural data is invaluable for computational modeling and understanding intermolecular interactions.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Advanced techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing insights into the molecule's stability and bond strengths.
Vibrational Spectroscopy : In-depth analysis of Infrared (IR) and Raman spectra, aided by computational predictions, can help identify characteristic vibrational modes associated with the hydroxylamine and other functional groups, which can be used to monitor reactions in real-time. vulcanchem.com
Theoretical Design of Novel Hydroxylamine Derivatives with Tunable Reactivity
Computational chemistry provides a powerful tool for designing novel molecules in silico before committing to their synthesis in the laboratory. By modifying the structure of this compound and calculating the resulting properties, researchers can rationally design new derivatives with tailored reactivity.
Key areas for theoretical investigation are:
Modulating Electronic Properties : Using Density Functional Theory (DFT), researchers can predict how replacing the bromine atom with various electron-donating or electron-withdrawing groups would affect the reactivity of both the aromatic ring and the hydroxylamine moiety. nih.gov
Predicting Bond Dissociation Enthalpies (BDEs) : For applications in radical chemistry, the BDE of the O-H bond is a critical parameter. acs.org Computational methods can accurately predict BDEs, allowing for the design of derivatives that can act as more or less potent radical scavengers or precursors. nih.govacs.org
Modeling Reaction Mechanisms : Theoretical calculations can be used to map out the energy profiles of potential reaction pathways, identify transition states, and calculate activation barriers. rsc.orgpsu.edu This provides fundamental insights into reaction mechanisms and can help explain experimental observations or predict the feasibility of a proposed transformation.
Structure-Activity Relationship (SAR) Studies : For biological applications, computational docking and molecular dynamics simulations can predict how designed derivatives interact with specific protein targets, guiding the synthesis of compounds with enhanced biological activity. mdpi.com
Potential as Research Probes in Chemical Biology (emphasizing synthetic utility)
The application of small molecules as probes to investigate biological systems is a cornerstone of chemical biology. This compound possesses distinct functional groups that make it a promising scaffold for the development of novel research probes. Its synthetic utility is paramount in this context, allowing for its incorporation into more complex molecular architectures designed to interact with specific biological targets.
The hydroxylamine group is a versatile functional handle for various bioconjugation reactions. It can, for instance, react with aldehydes and ketones present in biomolecules or introduced as tags to form stable oxime linkages. This reactivity is fundamental for labeling proteins, carbohydrates, and other biological macromolecules.
Furthermore, O-alkylhydroxylamines have been identified as potential mechanism-based inhibitors for enzymes. For example, structure-activity relationship studies on O-benzylhydroxylamine derivatives as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in cancer immunotherapy, have shown that the addition of halogen atoms to the meta-position of the aromatic ring can enhance inhibitory potency. nih.gov This suggests that the 3-bromophenyl moiety of this compound could be crucial for developing potent and selective enzyme inhibitors.
From a synthetic standpoint, functionalized hydroxylamines are valuable reagents in advanced organic synthesis. Iron-catalyzed intermolecular amino-oxygenation of olefins, for instance, utilizes bench-stable hydroxylamine derivatives as both the amination reagent and an oxidant. acs.orgnih.gov This reaction is significant for creating vicinal amino alcohols, which are common motifs in biologically active molecules and pharmaceuticals. acs.orgnih.gov The presence of the bromophenyl group in this compound offers a site for further chemical modification through cross-coupling reactions, enabling the synthesis of a diverse library of complex probes for biological investigation.
Table 1: Potential Synthetic Applications in Chemical Biology
| Application Area | Synthetic Utility of this compound | Potential Biological Target |
|---|---|---|
| Bioconjugation | Formation of stable oxime linkages with aldehydes/ketones on biomolecules. | Proteins, Glycans, Metabolites |
| Enzyme Inhibition | Serves as a scaffold for inhibitors; the 3-bromo group may enhance binding affinity. | Indoleamine 2,3-dioxygenase-1 (IDO1) and other heme-containing enzymes. |
| Complex Molecule Synthesis | Acts as a key building block in reactions like iron-catalyzed amino-oxygenation. | Synthesis of novel bioactive compounds and libraries for screening. |
Exploration of Materials Science Applications (e.g., in organic electronics, polymers, metal-organic frameworks)
The dual functionality of this compound also positions it as an intriguing candidate for the development of novel materials with tailored properties.
Organic Electronics and Polymers: The bromophenyl group is a well-established functional moiety in materials science, particularly for the synthesis of conjugated polymers used in organic electronics. springernature.comnih.gov The bromine atom serves as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which are instrumental in polymerizing monomers to create π-conjugated systems. These polymers are the active components in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov this compound could be envisioned as a monomer or a functionalizing agent to introduce specific properties, such as altered solubility, morphology, or electronic levels, into these materials. The hydroxylamine group could also serve as an anchoring point to surfaces or for post-synthetic modification of the polymer.
Metal-Organic Frameworks (MOFs): Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high surface area, tunable porosity, and functionalizable nature make them suitable for a wide range of applications, including gas storage, catalysis, and drug delivery. researchgate.netmdpi.com this compound could be incorporated into MOF structures in several ways. The hydroxylamine functionality could potentially coordinate with the metal centers of the MOF, or the entire molecule could be encapsulated within the pores of a pre-synthesized MOF. More strategically, it could be used as a functionalized ligand itself, where the bromophenyl group is part of the MOF backbone, leaving the hydroxylamine group available for post-synthetic modification. This would allow for the covalent attachment of other molecules or nanoparticles, creating multifunctional hybrid materials.
Table 2: Potential Applications in Materials Science
| Material Class | Role of this compound | Potential Application |
|---|---|---|
| Organic Polymers | Monomer or additive in polymerization via the bromophenyl group. | Active layers in organic field-effect transistors (OFETs), organic solar cells. |
| Metal-Organic Frameworks (MOFs) | Functional ligand, encapsulated guest, or post-synthetic modification reagent. | Gas separation, catalysis, chemical sensing, drug delivery systems. |
| Surface Modification | Anchoring agent to modify the properties of inorganic or organic surfaces. | Development of functionalized sensors and electronic interfaces. |
Q & A
Basic: What are the standard synthetic routes for O-[3-(3-bromophenyl)propyl]hydroxylamine, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via carbodiimide-mediated coupling. A carboxylic acid precursor (e.g., 3-(3-bromophenyl)propanoic acid) is reacted with a hydroxylamine derivative (e.g., O-(tert-butyldimethylsilyl)hydroxylamine) using 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride (EDC) as a coupling agent in dichloromethane . The silyl-protected intermediate is purified via flash chromatography (n-hexane/EtOAc gradients) and characterized by ¹H/¹³C NMR. Final deprotection with trifluoroacetic acid (TFA) yields the hydroxylamine . HRMS and NMR are critical for confirming molecular identity and purity .
Basic: How do researchers optimize reaction yields when synthesizing this compound derivatives?
Methodological Answer:
Yield optimization involves:
- Stoichiometric control: Using a slight excess of EDC (1.2–1.5 equivalents) to drive the coupling reaction .
- Temperature: Initiating reactions at 0°C to minimize side reactions, followed by gradual warming to room temperature .
- Purification: Employing silica gel chromatography with optimized solvent ratios (e.g., n-hexane/EtOAc 6:1) to isolate intermediates .
- Protecting groups: Silyl groups (e.g., TBDMS) improve stability during synthesis, with yields averaging 54–65% .
Advanced: How can competing side reactions (e.g., over-alkylation or hydrolysis) be mitigated during synthesis?
Methodological Answer:
- Side Reaction Mitigation:
- Moisture control: Use anhydrous solvents (e.g., freshly distilled CH₂Cl₂) and inert atmospheres (N₂) to prevent hydrolysis of EDC or hydroxylamine intermediates .
- Selective protection: Silyl groups (TBDMS) protect the hydroxylamine moiety from unintended alkylation .
- Monitoring: Real-time TLC or LC-MS tracks reaction progress to halt at optimal conversion (~80–90%) before side products dominate .
Advanced: What analytical techniques resolve discrepancies in NMR data for this compound derivatives?
Methodological Answer:
- NMR Contradictions: Discrepancies in peak splitting (e.g., propyl chain protons) may arise from rotameric equilibria or residual solvents. Solutions include:
Advanced: How does the bromophenyl substituent influence the compound’s reactivity in metalloenzyme inhibition studies?
Methodological Answer:
The 3-bromophenyl group enhances:
- Hydrophobic interactions: Fits into deep binding pockets of zinc metalloproteases (e.g., matrix metalloproteinases) .
- Electron-withdrawing effects: Polarizes the hydroxylamine group, increasing nucleophilicity for chelating active-site zinc ions .
- Steric effects: The propyl linker balances flexibility and rigidity, optimizing binding kinetics . Comparative studies with non-brominated analogs show a 2–3× potency increase due to bromine’s van der Waals interactions .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C under inert gas (Ar) to prevent oxidation of the hydroxylamine group .
- Solubility: Lyophilize and store as a solid; reconstitute in deuterated DMSO or methanol for experimental use .
- Light sensitivity: Protect from UV light using amber vials to avoid degradation of the bromophenyl moiety .
Advanced: How do researchers validate the compound’s role in dynamic combinatorial chemistry (DCC) libraries?
Methodological Answer:
- Library Construction: Incubate this compound with aldehyde/ketone building blocks under reversible conditions (pH 5–7) to form hydrazones .
- Target Selection: Use mass spectrometry (HRMS) or HPLC to identify library components enriched in the presence of a target enzyme (e.g., ADAM-17) .
- Contradiction Resolution: Competing equilibria (e.g., hydrolysis) are minimized by adjusting buffer ionic strength and temperature .
Advanced: What computational tools model the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: UCSF Chimera or AutoDock Vina simulate binding poses to metalloproteases, guided by crystallographic data .
- MD Simulations: GROMACS or AMBER assess stability of hydroxylamine-zinc coordination over 100-ns trajectories .
- QM/MM Calculations: Gaussian 09 models electronic interactions (e.g., charge transfer from bromophenyl to active site) .
Basic: How is the compound’s purity validated before biological assays?
Methodological Answer:
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity, with UV detection at 254 nm .
- Elemental Analysis: Confirm C, H, N, Br content within ±0.4% of theoretical values .
- TLC: Silica plates (EtOAc/hexane 1:1) with ninhydrin staining detect residual amines .
Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvents: Use 5–10% DMSO or cyclodextrins to enhance solubility without denaturing proteins .
- Prodrug Design: Convert hydroxylamine to a phosphate ester, which hydrolyzes in physiological conditions .
- Micellar systems: Incorporate non-ionic surfactants (e.g., Tween-80) at sub-CMC concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
